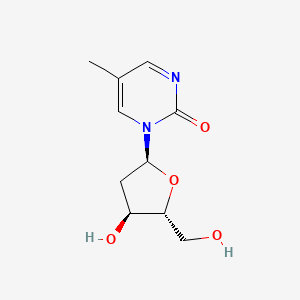
5-Mpdr
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-pyrimidinone-1-(2’-deoxyriboside) is a chemical compound with the molecular formula C10H14N2O4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-pyrimidinone-1-(2’-deoxyriboside) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methyl-2-pyrimidinone and 2-deoxyribose.
Condensation Reaction: The 5-methyl-2-pyrimidinone is condensed with 2-deoxyribose under acidic conditions to form the desired compound.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of 5-Methyl-2-pyrimidinone-1-(2’-deoxyriboside) may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control to ensure consistency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2-pyrimidinone-1-(2’-deoxyriboside) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly employed.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidinone ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
5-Methyl-2-pyrimidinone-1-(2’-deoxyriboside) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Methyl-2-pyrimidinone-1-(2’-deoxyriboside) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids, affecting their function and activity.
Pathways Involved: It can modulate various biochemical pathways, including those involved in DNA replication, repair, and transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-2-pyrimidinone: A precursor in the synthesis of 5-Methyl-2-pyrimidinone-1-(2’-deoxyriboside).
2’-Deoxyribose: A sugar component that forms part of the compound’s structure.
5-Methylcytosine: A methylated derivative of cytosine, similar in structure to 5-Methyl-2-pyrimidinone-1-(2’-deoxyriboside).
Uniqueness
5-Methyl-2-pyrimidinone-1-(2’-deoxyriboside) is unique due to its specific combination of a pyrimidinone ring and a deoxyribose sugar, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
22003-31-2 |
|---|---|
Formule moléculaire |
C10H14N2O4 |
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C10H14N2O4/c1-6-3-11-10(15)12(4-6)9-2-7(14)8(5-13)16-9/h3-4,7-9,13-14H,2,5H2,1H3/t7-,8+,9-/m0/s1 |
Clé InChI |
ZNHHCVLXECPBLK-YIZRAAEISA-N |
SMILES |
CC1=CN(C(=O)N=C1)C2CC(C(O2)CO)O |
SMILES isomérique |
CC1=CN(C(=O)N=C1)[C@@H]2C[C@@H]([C@H](O2)CO)O |
SMILES canonique |
CC1=CN(C(=O)N=C1)C2CC(C(O2)CO)O |
Synonymes |
5-methyl-2-pyrimidinone-1-(2'deoxyriboside) 5-MPDR |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















